molecular formula C12H19BrO B2802915 1-(1-Adamantyl)-2-bromoethanol CAS No. 130187-87-0

1-(1-Adamantyl)-2-bromoethanol

Cat. No.: B2802915
CAS No.: 130187-87-0
M. Wt: 259.187
InChI Key: JOPAFDSOJPEXPK-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-2-bromoethanol: is an organic compound featuring an adamantane core, a bromine atom, and a hydroxyl group The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical applications

Mechanism of Action

Target of Action

It is known that adamantane derivatives, such as amantadine, interact with the m2 protein of the influenza a virus . This suggests that 1-(1-Adamantyl)-2-bromoethanol might have similar targets due to its structural similarity with amantadine.

Mode of Action

Adamantane derivatives like amantadine are known to block the proton flow through the m2 ion channel of the influenza a virus, preventing the release of viral rna into the host cytoplasm . It is plausible that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Adamantane derivatives are known to be highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Pharmacokinetics

For adamantane derivatives like amantadine, it is known that they have a bioavailability of 86–90%, minimal metabolism (mostly to acetyl metabolites), an elimination half-life of 10–31 hours, and are excreted in urine . These properties might be indicative of the ADME properties of this compound.

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, which make them useful in various applications, including medicinal chemistry, catalyst development, and nanomaterials .

Action Environment

It is known that the synthesis of adamantane derivatives can be carried out under optimal conditions established to reduce the use of toxic reagents or solvents, making it more environmentally friendly .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Adamantyl)-2-bromoethanol can be synthesized through several methods. One common approach involves the bromination of 1-(1-adamantyl)ethanol. This reaction typically uses hydrobromic acid or other brominating agents under controlled conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Adamantyl)-2-bromoethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Substitution: 1-(1-Adamantyl)-2-hydroxyethanol or 1-(1-adamantyl)-2-aminoethanol.

    Oxidation: 1-(1-Adamantyl)-2-bromoacetone.

    Reduction: 1-(1-Adamantyl)ethanol.

Comparison with Similar Compounds

Uniqueness: 1-(1-Adamantyl)-2-bromoethanol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its chloro or iodo counterparts. This makes it a valuable compound for various chemical and biological applications .

Properties

IUPAC Name

1-(1-adamantyl)-2-bromoethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPAFDSOJPEXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130187-87-0
Record name 1-(adamantan-1-yl)-2-bromoethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
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